molecular formula C20H15N3O6 B2399729 3,5-dinitro-N-(4-phenylmethoxyphenyl)benzamide CAS No. 299954-72-6

3,5-dinitro-N-(4-phenylmethoxyphenyl)benzamide

Cat. No.: B2399729
CAS No.: 299954-72-6
M. Wt: 393.355
InChI Key: SUOLSICARLUFDE-UHFFFAOYSA-N
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Description

3,5-Dinitro-N-(4-phenylmethoxyphenyl)benzamide is a nitro-substituted benzamide derivative characterized by a benzamide core with nitro groups at the 3 and 5 positions. The amide nitrogen is linked to a 4-phenylmethoxyphenyl group, which introduces steric bulk and modulates electronic properties. For instance, 3,5-dinitrobenzoyl chloride can react with 4-phenylmethoxyaniline in a manner similar to methods described for crown ether derivatives (e.g., reacting with benzo-15-crown-5-containing amines) . The nitro groups enhance electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the phenylmethoxy substituent may improve lipophilicity compared to polar crown ether analogs.

Properties

IUPAC Name

3,5-dinitro-N-(4-phenylmethoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O6/c24-20(15-10-17(22(25)26)12-18(11-15)23(27)28)21-16-6-8-19(9-7-16)29-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOLSICARLUFDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3,5-Dinitrobenzoic Acid

3,5-Dinitrobenzoic acid serves as the precursor for acyl chloride formation. Industrial routes typically involve:

  • Nitration of benzoic acid using a mixture of concentrated nitric and sulfuric acids. The meta-directing effect of the carboxylic acid group facilitates nitration at the 3,5-positions, though over-nitration must be controlled by temperature (0–5°C) and stoichiometry.
  • Crystallization purification yields 3,5-dinitrobenzoic acid with >95% purity.

Formation of 3,5-Dinitrobenzoyl Chloride

Reaction of 3,5-dinitrobenzoic acid with phosphorus oxychloride (POCl₃) in tetrahydrofuran (THF) at 0–5°C generates the acyl chloride. Key considerations:

  • Solvent selection : THF enhances reaction homogeneity and minimizes side reactions.
  • Stoichiometry : A 1:1.3–1.6 molar ratio of acid to POCl₃ ensures complete conversion.

Preparation of 4-Phenylmethoxyaniline

4-Phenylmethoxyaniline is synthesized via:

  • Methoxylation of 4-nitrophenol with benzyl chloride in alkaline medium, yielding 4-nitrobenzyl phenyl ether.
  • Catalytic hydrogenation of the nitro group using Pd/C in ethanol to produce 4-phenylmethoxyaniline.

Amide Coupling Reaction

3,5-Dinitrobenzoyl chloride reacts with 4-phenylmethoxyaniline in ethyl acetate at room temperature. The reaction is driven by:

  • Base addition : Triethylamine neutralizes HCl, shifting equilibrium toward amide formation.
  • Solvent extraction : Washing with dilute HCl and sodium bicarbonate removes unreacted starting materials.

Yield : 75–85% after recrystallization from ethanol.

Pathway 2: Post-Functionalization of N-(4-Phenylmethoxyphenyl)benzamide

Synthesis of N-(4-Phenylmethoxyphenyl)benzamide

Benzamide derivatives are prepared via:

  • Schotten-Baumann reaction : Benzoyl chloride and 4-phenylmethoxyaniline in aqueous NaOH.
  • Alternative activation : Benzoic acid activated by POCl₃ in THF/ethyl acetate, followed by ammonolysis.

Nitration of the Benzamide Core

Nitration of N-(4-phenylmethoxyphenyl)benzamide introduces nitro groups at the 3,5-positions:

  • Nitrating agent : Mixed HNO₃/H₂SO₄ at 0–10°C.
  • Regioselectivity : The electron-withdrawing amide group directs nitration to meta positions, but the phenylmethoxy group may sterically hinder reactivity.

Challenges :

  • Over-nitration or decomposition due to the strong oxidizing conditions.
  • Yield: 60–70% after chromatographic purification.

Comparative Analysis of Synthetic Routes

Parameter Pathway 1 (Pre-nitration) Pathway 2 (Post-nitration)
Overall Yield 75–85% 50–60%
Purity (HPLC) >98% 90–95%
Reaction Steps 3 4
Functional Group Compatibility High (stable acyl chloride) Moderate (amide stability)
Industrial Scalability High Moderate

Pathway 1 is favored for its higher yield and fewer steps, though it requires handling sensitive acyl chlorides. Pathway 2 offers flexibility in intermediate purification but suffers from lower efficiency.

Optimization Strategies and Green Chemistry

Solvent Recovery

  • THF/ethyl acetate mixtures are recovered via distillation (80% recovery rate), reducing environmental impact.

Catalytic Improvements

  • Copper-catalyzed amidation : Recent patents describe CuI/N,N'-dimethylethylenediamine systems for efficient amide bond formation at lower temperatures.

Nitration Alternatives

  • Solid-supported nitration : Zeolite catalysts enable milder conditions, improving regioselectivity and reducing acid waste.

Chemical Reactions Analysis

Types of Reactions

3,5-dinitro-N-(4-phenylmethoxyphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-dinitro-N-(4-phenylmethoxyphenyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dinitro-N-(4-phenylmethoxyphenyl)benzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Structural Comparison with Analogous Benzamide Derivatives

Crown Ether-Containing Derivatives

Example : 3,5-Dinitro-N-(4’-benzo-15-crown-5)-benzamide (Compound 7, )

  • Structure : The benzo-15-crown-5 moiety replaces the phenylmethoxy group, enabling cation binding (e.g., Na⁺, Li⁺) via its ether oxygen atoms.
  • Synthesis : Prepared via nucleophilic substitution between 3,5-dinitrobenzoyl chloride and a crown ether-modified amine .
  • Key Properties :
    • Forms stable supramolecular complexes with alkali metals (log KS = 3.59 for Li⁺ and 3.85 for Na⁺ in acetonitrile) .
    • Exhibits reversible cation binding in biphasic systems (e.g., dichloromethane/water) .
  • Comparison : Unlike the main compound, the crown ether group enables selective cation recognition, making it suitable for sensing applications.

Substituted Phenyl Derivatives

Example : 3,5-Dinitro-N-(1-phenylethyl)benzamide ()

  • Structure : A phenylethyl group replaces the phenylmethoxy substituent.
  • Key Properties :
    • Chromatographic behavior: k’ = 0.28 and RS = 1.89 in 90:10 mobile phase, indicating moderate retention and resolution .
  • Comparison : The phenylethyl group enhances hydrophobicity compared to the phenylmethoxy variant, affecting separation efficiency in chromatography.

Other Functionalized Benzamides

  • Methoxy/Chloro Derivatives : Compounds like 3,5-dimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide () and 4-chloro-N-(3,5-dimethylphenyl)benzamide () exhibit altered solubility and bioactivity due to electron-donating (methoxy) or halogen (chloro) substituents .

Physicochemical Properties and Stability

Table 1: Structural and Molecular Comparison

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reference
3,5-Dinitro-N-(4-phenylmethoxyphenyl)benzamide 4-phenylmethoxyphenyl C20H15N3O6 393.35 Nitro, benzamide, phenylmethoxy -
3,5-Dinitro-N-(4’-benzo-15-crown-5)-benzamide Benzo-15-crown-5 C22H26N4O11 546.47 Nitro, benzamide, crown ether
3,5-Dinitro-N-(1-phenylethyl)benzamide 1-phenylethyl C15H13N3O4 299.28 Nitro, benzamide, phenylethyl

Table 2: Key Physicochemical Properties

Compound Hydrophobicity (RM₀/logP) Stability Constant (log KS) Applications Reference
3,5-Dinitro-N-(4’-benzo-15-crown-5)-benzamide RM₀ = 0.976 (R² vs. logP) Li⁺: 3.59; Na⁺: 3.85 Cation sensing, supramolecular chemistry
3,5-Dinitro-N-(1-phenylethyl)benzamide - - Chromatographic separation
4-Chloro-N-(3,5-dimethylphenyl)benzamide - - Pharmaceutical intermediates

Biological Activity

3,5-Dinitro-N-(4-phenylmethoxyphenyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a benzamide core with two nitro groups at the 3 and 5 positions and a phenylmethoxy group at the nitrogen. Its structure can be represented as follows:

C16H14N4O5\text{C}_{16}\text{H}_{14}\text{N}_{4}\text{O}_{5}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may exert its effects by modulating enzyme activities or receptor functions, which can lead to alterations in cellular signaling pathways.

Potential Targets

  • Enzymes : It may inhibit enzymes involved in cellular proliferation or inflammation.
  • Receptors : The compound could interact with various receptors, influencing their signaling cascades.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential antibacterial properties against multidrug-resistant strains.
  • Anticancer Properties : Investigations have shown that it may induce apoptosis in cancer cells through the activation of specific pathways.

Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, this compound was tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated significant antibacterial activity compared to standard antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Comparison with Standard Antibiotics
MRSA8 µg/mLMore effective than ciprofloxacin
E. coli16 µg/mLComparable to linezolid

Study 2: Anticancer Activity

Another study focused on the compound's anticancer effects. It was found to significantly reduce cell viability in several cancer cell lines (e.g., breast and lung cancer), demonstrating IC50 values in the low micromolar range.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.2Induction of apoptosis
A549 (Lung)4.8Cell cycle arrest

Q & A

Basic: What synthetic routes are commonly employed for preparing 3,5-dinitro-N-(4-phenylmethoxyphenyl)benzamide and its derivatives?

Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions or amide coupling. For example:

  • SNAr Route : Reacting 2-chloro-3,5-dinitrobenzoyl chloride with 4-phenylmethoxyaniline under mild conditions (e.g., dichloromethane, 0–25°C) yields the target compound. Tertiary amines (e.g., triethylamine) are used to neutralize HCl byproducts .
  • Coupling Agents : Carbodiimides (e.g., DCC) facilitate amide bond formation between 3,5-dinitrobenzoic acid derivatives and aromatic amines in solvents like DMF. Catalysts such as DMAP improve yields .
    Key Considerations : Monitor reaction progress via TLC and purify using preparative chromatography .

Basic: How can reverse-phase thin-layer chromatography (RP-TLC) determine the hydrophobicity (logP) of benzamide derivatives?

Methodological Answer:
RP-TLC on silica RP-18F254 plates with ethanol-water mobile phases (e.g., 50–80% ethanol) provides Rf values. Hydrophobicity parameters (RM0 and logP) are calculated using:
RM=log(1Rf1)\text{RM} = \log\left(\frac{1}{R_f} - 1\right)

RM0=RM at 0% organic solvent (extrapolated)\text{RM}_0 = \text{RM at 0\% organic solvent (extrapolated)}

logP=aRM0+b\log P = a \cdot \text{RM}_0 + b

For example, 3,5-dinitro derivatives showed RM0 values correlating with computational logP (R² = 0.976) . Reference Data :

CompoundRM0logP
42.13.8
71.93.5

Advanced: What methodologies determine stability constants (K_S) of metal-ion complexes with crown ether-containing benzamides?

Methodological Answer:

  • Benesi-Hildebrand Method : UV-Vis titration in acetonitrile measures absorbance changes upon incremental addition of LiOH/NaOH. Plotting 1/ΔA1/\Delta A vs 1/[M+]1/[M^+] gives K_S from the slope .
  • Job’s Plot : Confirms 1:1 stoichiometry by varying molar ratios of metal ion and ligand. Intersection points indicate binding ratio .
    Example : log K_S for Na⁺ complexes (∼3.2) exceeds Li⁺ (∼2.9) due to crown ether pore size matching Na⁺ ionic radius (1.7–2.2 Å) .

Advanced: How do electron-withdrawing groups (e.g., nitro) influence electronic absorption spectra?

Methodological Answer:
Nitro groups induce bathochromic shifts via conjugation and charge-transfer transitions. For example:

  • UV-Vis Analysis : 3,5-dinitro derivatives in acetonitrile show λmax at 430–439 nm (ε ∼1.6 × 10⁴ L·mol⁻¹·cm⁻¹) due to n→π* transitions. Substituent position alters λmax; para-nitro groups increase extinction coefficients .
  • Computational Validation : MOPAC-2007 calculates atomic charges (e.g., NACN = –0.45) to correlate with experimental λmax (R² = 0.89) .

Structural Analysis: What crystallographic techniques resolve molecular conformation?

Methodological Answer:

  • X-ray Diffraction : Monoclinic crystals (space group P21/c) are analyzed with SHELX software. Key parameters:
    • Dihedral angles between aromatic rings (e.g., 7.78° in 3,5-dinitro-N-(4-nitrophenyl)benzamide) .
    • Hydrogen-bonding networks (e.g., N–H⋯O chains along [100]) stabilize crystal packing .
  • Refinement : SHELXL refines structures using F² data (R < 0.05) .

Advanced: How do computational methods predict torsional strain in benzamide derivatives?

Methodological Answer:

  • Molecular Mechanics (MM2) : ArgusLab optimizes geometries, revealing torsional energies (e.g., 9.6 kcal/mol for compound 7 vs. 40.8 kcal/mol for compound 4) .
  • Quantum Chemistry : DFT calculates HOMO-LUMO gaps to explain electronic transitions. For example, lower LUMO energies in nitro derivatives enhance reactivity .

Methodological Challenge: How to resolve contradictions in binding affinity data for benzamide derivatives?

Methodological Answer:

  • Cross-Validation : Use multiple assays (e.g., SPR, ITC, fluorescence quenching) to confirm binding modes.
  • Substituent Effects : Compare derivatives with varied substituents (e.g., –OCH₃ vs. –NO₂) to isolate electronic vs. steric influences .
  • Statistical Analysis : Apply Fisher parameters to assess significance of logP or K_S variations .

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